7-Benzyl-8-bromo-3-methylxanthine
Overview
Description
7-Benzyl-8-bromo-3-methylxanthine is a useful research compound. Its molecular formula is C13H11BrN4O2 and its molecular weight is 335.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 42.7 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Physical-Chemical Properties
A study by Romanenko et al. (2020) developed methods for the synthesis of 8-amino derivatives of 7-m-bromobenzyl-3-methylxanthine. These methods enabled the creation of compounds with high melting points and confirmed structures via NMR-spectroscopy. The synthesized compounds are potential candidates for further structural modifications, showcasing their relevance in pharmaceutical science for the creation of new drugs (Romanenko, Ivanchenko, Aleksandrova, & Makoid, 2020).
Prospective Biological Activities
Research has also explored the synthesis and biological properties of derivatives of this xanthine compound. For instance, the synthesis and hypoglycemic activity of 7-n-butyl-3-methyl-8-thioxanthine derivatives were studied by Romanenko et al. (2018), indicating these compounds have potential as non-toxic hypoglycemic agents. This research is crucial for the development of new antidiabetic agents, as these compounds demonstrated significant hypoglycemic activity, making them candidates for further research in the treatment of diabetes mellitus type II (Romanenko, Ivanchenko, Sharapova, Bilay, & Aleksandrova, 2018).
Chemical Modification and Pharmacological Potential
Further studies have delved into the chemical modification of 7-Benzyl-8-bromo-3-methylxanthine for pharmacological applications. For example, Ivanchenko (2018) explored the synthesis of 8-bromo-3-methyl-7-α-methylbenzylxanthine derivatives, highlighting the synthetic potential of these compounds for creating new drugs with various effects. This research underscores the importance of structural modification in the development of bioactive compounds with potential therapeutic applications (Ivanchenko, 2018).
Future Directions
Mechanism of Action
Target of Action
The primary target of 7-Benzyl-8-bromo-3-methylxanthine is Phosphodiesterase 9A (PDE9A) . PDE9A is an enzyme that plays a crucial role in regulating the levels of cyclic guanosine monophosphate (cGMP), a messenger molecule that transmits signals inside the cell.
Mode of Action
This compound interacts with its target, PDE9A, by binding to the active site of the enzyme. This binding inhibits the enzymatic activity of PDE9A, preventing it from breaking down cGMP . As a result, the levels of cGMP within the cell increase, amplifying the signal transduction pathways that are regulated by this messenger molecule.
Biochemical Pathways
The inhibition of PDE9A by this compound affects the cGMP-dependent signaling pathways. Elevated levels of cGMP can activate protein kinase G (PKG), which then phosphorylates a variety of target proteins, leading to changes in their activity. These changes can affect numerous cellular processes, including cell proliferation, ion channel conductance, and the contraction and relaxation of smooth muscle .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the amplification of cGMP-dependent signaling pathways. By inhibiting PDE9A and increasing cGMP levels, this compound can modulate various cellular processes controlled by these pathways. The specific effects can vary depending on the cell type and the particular set of proteins targeted by PKG in those cells .
Properties
IUPAC Name |
7-benzyl-8-bromo-3-methylpurine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN4O2/c1-17-10-9(11(19)16-13(17)20)18(12(14)15-10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,16,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIWIEFIJQKWQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356889 | |
Record name | 7-benzyl-8-bromo-3-methylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47204368 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
93703-26-5 | |
Record name | 8-Bromo-3,7-dihydro-3-methyl-7-(phenylmethyl)-1H-purine-2,6-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93703-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-benzyl-8-bromo-3-methylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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